![molecular formula C10H13NO2 B1267123 Benzoic acid, 4-[(1-methylethyl)amino]- CAS No. 121086-18-8](/img/structure/B1267123.png)

Benzoic acid, 4-[(1-methylethyl)amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

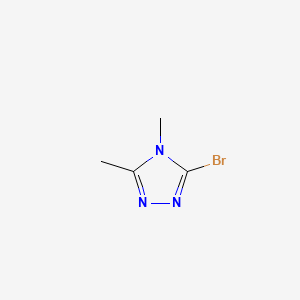

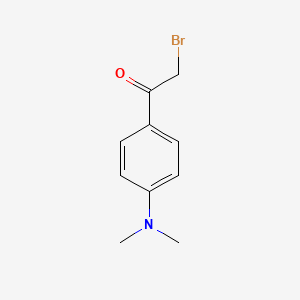

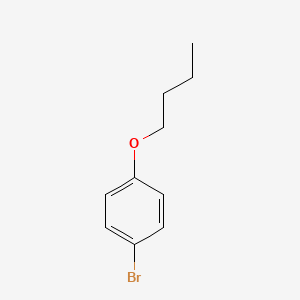

“Benzoic acid, 4-[(1-methylethyl)amino]-” is a chemical compound with the formula C10H13NO2 . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-[(1-methylethyl)amino]-” consists of a six-membered aromatic ring (benzoic acid) with a carboxylic acid group and a secondary amine group attached to it . The molecular weight of the compound is 179.2157 .Scientific Research Applications

Antimicrobial Agent

4-Aminobenzoic acid derivatives, including 4-[(propan-2-yl)amino]benzoic acid, have shown potential as antimicrobial agents. They have been found to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and exhibit moderate antimycobacterial activity .

Antifungal Properties

These compounds also possess potent broad-spectrum antifungal properties . This makes them a promising area of study for the development of new antifungal medications.

Cytotoxic Agents

Some derivatives of 4-aminobenzoic acid have exhibited notable cytotoxicity for cancer cell lines, such as HepG2 . This suggests potential applications in cancer treatment.

Folate Precursor

4-Aminobenzoic acid is an essential nutrient for many human pathogens but is dispensable for humans. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

Schiff Bases

The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity. It is possible to tune up the particular activities and obtain derivatives with promising bioactivities .

Acetylcholinesterase Inhibitors

Several imides and amides of p-aminobenzoic acid have been evaluated against AChE activity, which suggested that Schiff bases could be an encouraging moiety to treat learning as well as memory .

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to 4-aminobenzoic acid (paba), which is an essential nutrient for many human pathogens . PABA and its derivatives have exhibited various biological activities .

Mode of Action

It’s known that paba, a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Sulfonamide drugs, which are structurally similar to PABA, have antibacterial activity due to their ability to interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .

Biochemical Pathways

Paba is involved in the synthesis of folate, an essential nutrient for many organisms .

Result of Action

Some derivatives of paba have shown antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus (mrsa), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of these derivatives also exhibited notable cytotoxicity for the cancer HepG2 cell line .

properties

IUPAC Name |

4-(propan-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGURDCUILNHQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300807 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-[(1-methylethyl)amino]- | |

CAS RN |

121086-18-8 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)